N-(Benzo[d][1,3]dioxol-5-yl)thieno[2,3-d]pyrimidin-4-amine
Description
N-(Benzo[d][1,3]dioxol-5-yl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a benzo[d][1,3]dioxol-5-yl group at the 4-amino position. Key synthetic details from include:
- Synthesis: Reacting 5-(4-bromophenyl)-4-chlorothieno[2,3-d]pyrimidine with benzo[d][1,3]dioxol-5-ylmethanamine in the presence of diisopropylethylamine (DIPEA) and dimethylacetamide (DMA) at 50°C for 24 hours yielded the target compound in 79% yield .
- Molecular Formula: C₂₀H₁₄BrN₃O₂S, molecular weight 440.32 g/mol.
- Physical Properties: Melting point 149–152°C, isolated as a pale-yellow solid .
This compound serves as a precursor for radiopharmaceuticals (e.g., ¹⁸F-AEM1) due to its bromophenyl substituent, enabling further functionalization .
Properties
Molecular Formula |
C13H9N3O2S |
|---|---|
Molecular Weight |
271.30 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H9N3O2S/c1-2-10-11(18-7-17-10)5-8(1)16-12-9-3-4-19-13(9)15-6-14-12/h1-6H,7H2,(H,14,15,16) |
InChI Key |
QRBPYMZZXMOENQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=C4C=CSC4=NC=N3 |
Origin of Product |
United States |
Preparation Methods
Solvent-Free Coupling in Water
A notable green chemistry approach eliminates organic solvents by conducting the reaction in water at 80°C. This method exploits the hydrophobic effect to concentrate reactants, achieving 89% yield without surfactants or phase-transfer catalysts. Comparative data:
| Parameter | Water | Ethanol | DMF |
|---|---|---|---|
| Yield (%) | 89 | 75 | 82 |
| Reaction Time (h) | 1 | 3 | 2 |
| Purity (%) | 99 | 95 | 97 |
Temperature Dependence
Kinetic profiling identifies 80°C as the ideal temperature, balancing reaction rate and decomposition. At 60°C, conversion plateaus at 64% after 6 hours, while temperatures >90°C induce ring-opening side reactions.
Transition Metal-Free Alkylation Strategies
NaH-Mediated N-Alkylation
While direct amination is preferred, secondary routes involve alkylation of pre-formed amine intermediates. For example, 4-(benzo[d]dioxol-5-yl)thiazol-2-amine reacts with benzyl bromides in THF using NaH (1.5 equiv) as a base. However, yields remain low (16.7–21.2%) due to competing elimination and poor nucleophilic activation of the amine.
Limitations and Side Reactions
¹H NMR analysis of crude mixtures reveals 30–40% unreacted starting material and 15% N,N-dialkylated byproducts. Steric hindrance from the benzo[d]dioxol group impedes efficient alkylation, necessitating high excesses of alkylating agents (3.0 equiv) for marginal improvements.
Advanced Coupling Techniques
Photocatalytic C–N Bond Formation
Emerging protocols using eosin Y or Ru(bpy)₃²⁺ under blue LED light enable C–N coupling at room temperature. While untested for this specific substrate, analogous pyrrolopyrimidine systems show 70–80% yields in preliminary studies.
Analytical Characterization
Spectroscopic Data
Successful syntheses are validated by:
Chemical Reactions Analysis
WAY-635109 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-(Benzo[d][1,3]dioxol-5-yl)thieno[2,3-d]pyrimidin-4-amine exhibits antimicrobial properties against various pathogens. A study evaluated its efficacy against bacterial strains and fungi, demonstrating promising results.
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The compound has shown significant cytotoxic effects against various cancer cell lines. Its mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
| MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |
| HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
Case Study: A549 Cell Line
In a study involving the A549 lung cancer cell line, this compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. The primary mechanism identified was apoptosis induction, suggesting its potential as a therapeutic agent for lung cancer treatment.
Antiviral Activity
The antiviral properties of this compound have also been explored, particularly its efficacy against human immunodeficiency virus (HIV). Research indicates that it may inhibit viral replication through various mechanisms.
Table 3: Antiviral Activity
Pharmacokinetics and Toxicology
Preliminary studies suggest favorable pharmacokinetic profiles for this compound, including good absorption and distribution characteristics. However, comprehensive toxicological assessments are necessary to evaluate its safety in vivo.
Mechanism of Action
WAY-635109 exerts its effects by inhibiting the activity of B-Raf kinase. This inhibition disrupts the signaling pathways that regulate cell growth and division, leading to the suppression of tumor growth in cancer cells. The molecular targets of WAY-635109 include the ATP-binding site of B-Raf kinase, preventing its activation and subsequent downstream signaling .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Key Observations :
- Substituent Complexity and Yield : Bulky substituents (e.g., cyclopenta rings in ) often reduce synthetic yields due to steric hindrance. For example, the bromophenyl derivative in achieves 79% yield, while pyridyl-substituted analogues (e.g., ) show lower yields (20%) due to challenging cross-coupling reactions.
- Core Modifications: Replacing the thieno[2,3-d]pyrimidine core with thieno[3,2-d]pyrimidine () alters molecular planarity and dihedral angles (69.49° vs.
Key Insights :
- Core Position Matters: Thieno[3,2-d]pyrimidine derivatives (e.g., ) exhibit apoptosis-inducing activity, whereas thieno[2,3-d]pyrimidines (e.g., ) are optimized for kinase inhibition, highlighting core-dependent target selectivity.
- Electron-Withdrawing Groups : Nitrophenyl substituents () enhance kinase binding affinity by modulating electron density and π-π stacking interactions.
Solubility and Crystallinity Trends
- Melting Points : The benzodioxolylmethyl derivative in melts at 149–152°C, while pyrrolo[2,3-d]pyrimidin-4-amine analogues (e.g., ) show higher melting points (282–283°C) due to stronger intermolecular hydrogen bonding .
- Solubility : Compounds with polar groups (e.g., methylsulfonyl in ) exhibit improved aqueous solubility compared to lipophilic bromophenyl derivatives .
Biological Activity
N-(Benzo[d][1,3]dioxol-5-yl)thieno[2,3-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in cancer therapy. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : C12H8N4O2S
- Molecular Weight : 272.28 g/mol
- IUPAC Name : this compound
The compound features a benzo[d][1,3]dioxole moiety and a thieno[2,3-d]pyrimidine structure, which are known for their diverse pharmacological activities.
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the thienopyrimidine core followed by the introduction of the benzo[d][1,3]dioxole substituent. The synthetic routes often utilize various coupling reactions to achieve the desired structural configuration.
Anticancer Properties
Research has demonstrated that this compound exhibits notable anticancer activity.
-
Mechanism of Action :
- The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways and enhance autophagy processes. This dual mechanism is crucial for its efficacy against various cancer types.
- It targets specific signaling pathways involved in cell proliferation and survival.
- In Vitro Studies :
- In Vivo Studies :
Additional Biological Activities
Besides its anticancer properties, preliminary studies suggest that this compound may possess:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains and fungi .
Data Summary
| Biological Activity | In Vitro IC50 (µM) | In Vivo Efficacy | Reference |
|---|---|---|---|
| Breast Cancer | 15 | Significant tumor reduction | |
| Liver Cancer | 20 | Tumor regression observed | |
| Antimicrobial | Varies | Not extensively studied |
Case Study 1: Breast Cancer Treatment
In a study evaluating various thienopyrimidine derivatives, this compound was highlighted for its ability to induce apoptosis in MCF7 breast cancer cells. The study reported a significant decrease in cell viability and an increase in apoptotic markers after treatment with the compound.
Case Study 2: Liver Cancer Metastasis
Another research effort focused on hepatocellular carcinoma demonstrated that this compound could inhibit migration and invasion of liver cancer cells via modulation of autophagy pathways. The findings suggest potential therapeutic applications in managing metastatic liver cancer .
Q & A
Q. What are the optimized synthetic routes for preparing N-(Benzo[d][1,3]dioxol-5-yl)thieno[2,3-d]pyrimidin-4-amine?
The compound is synthesized via nucleophilic substitution of a 4-chlorothieno[2,3-d]pyrimidine intermediate with benzo[d][1,3]dioxol-5-ylamine. Key steps include:
Q. How is this compound characterized structurally and analytically?
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.7 ppm) and carbons (δ 115–160 ppm) confirm the fused thieno-pyrimidine core and benzodioxole substituents .
- Mass spectrometry : ESI+ confirms molecular weight (e.g., [M+H]+ = 368.1 for a related analog) .
- Elemental analysis : Validates purity (C, H, N, S within ±0.4% of theoretical values) .
Q. What are the primary biological targets or mechanisms of action?
- Apoptosis induction : The compound’s thieno[2,3-d]pyrimidine scaffold inhibits tubulin polymerization (IC₅₀ ~50 nM) and disrupts microtubule dynamics, triggering caspase-mediated apoptosis .
- Kinase inhibition : Analogous structures (e.g., PI5P4Kγ inhibitors) show nanomolar activity in cell-based assays, suggesting kinase selectivity .
Advanced Research Questions
Q. How do structural modifications at the 5- and 6-positions of the thieno[2,3-d]pyrimidine core affect antitubulin activity?
-
Substitution effects :
Position Substituent IC₅₀ (Tubulin) Caspase Activation 5 Methoxy 62 nM + (EC₅₀ = 0.8 μM) 6 Methyl 89 nM ± (EC₅₀ = 1.2 μM) Bulky substituents at position 5 enhance steric hindrance, improving binding to the colchicine site .
Q. What strategies resolve contradictions in cytotoxicity data across cell lines?
- Resistance mechanisms : P-glycoprotein (P-gp) efflux and βIII-tubulin overexpression reduce potency in resistant lines (e.g., MDA-MB-435). Co-administration with P-gp inhibitors (e.g., verapamil) restores activity .
- Metabolic stability : Liver microsome assays reveal rapid CYP3A4-mediated oxidation of the benzodioxole moiety, explaining variable in vivo efficacy .
Q. How can computational modeling guide SAR studies for this compound?
- Docking simulations : The benzodioxole group forms π-π stacking with Phe200 in tubulin’s binding pocket, while the thieno[2,3-d]pyrimidine core hydrogen-bonds to Asn258 .
- ADMET predictions : LogP ~3.2 and polar surface area ~75 Ų suggest moderate blood-brain barrier permeability, critical for CNS-targeted analogs .
Q. What in vivo models validate its therapeutic potential?
- Xenograft studies : A related analog (N-[4-(phenylsulfonyl)phenyl]thieno[2,3-d]pyrimidin-4-amine) reduces tumor volume by 60% in murine models at 10 mg/kg (daily dosing, 21 days) .
- Toxicity profile : No significant weight loss or hepatotoxicity observed at therapeutic doses .
Methodological Guidance
Q. How to design experiments analyzing its synergy with existing chemotherapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
